molecular formula C14H17BrN2O5 B143700 5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone CAS No. 125558-31-8

5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone

Cat. No.: B143700
CAS No.: 125558-31-8
M. Wt: 373.2 g/mol
InChI Key: QCIQHIFWWFPRHS-UHFFFAOYSA-N
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Description

5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidone ring substituted with a brominated dimethoxybenzamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone typically involves multiple steps, starting with the bromination of 2,6-dimethoxybenzamide. The brominated intermediate is then subjected to further reactions to introduce the pyrrolidone ring and hydroxyl group. One common method involves the use of lithium aluminum hydride (LiAlH4) in dry ether (Et2O) to reduce the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone involves its interaction with molecular targets such as enzymes or receptors. The brominated benzamide group can bind to specific sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide derivatives: These compounds share the dimethoxybenzamide core but lack the bromine and pyrrolidone substitutions.

    Brominated pyrrolidones: Compounds with a bromine atom and a pyrrolidone ring but different substituents on the benzamide group.

Uniqueness

5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone is unique due to the combination of its brominated benzamide group and the hydroxylated pyrrolidone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-bromo-N-[(2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O5/c1-21-9-4-3-8(15)12(22-2)11(9)13(19)16-7-14(20)6-5-10(18)17-14/h3-4,20H,5-7H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIQHIFWWFPRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)NCC2(CCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925171
Record name 3-Bromo-N-[(2,5-dihydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl]-2,6-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125558-31-8
Record name 5-((3-Bromo-2,6-dimethoxybenzamido)methyl)-5-hydroxy-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125558318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-N-[(2,5-dihydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl]-2,6-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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